N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide
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Overview
Description
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring, which is fused with a benzene ring, and is substituted with chloro, iodo, and fluorobenzamide groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.
Halogenation: The benzoxazole ring is then subjected to halogenation reactions to introduce the chloro and iodo substituents. This can be achieved using reagents such as thionyl chloride and iodine in the presence of a catalyst.
Amidation: The final step involves the reaction of the halogenated benzoxazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The benzoxazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used as a probe in biological studies to understand the interactions of benzoxazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]thiourea
- N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide
Uniqueness
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H11ClFIN2O2 |
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Molecular Weight |
492.7 g/mol |
IUPAC Name |
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C20H11ClFIN2O2/c21-16-6-4-13(23)9-15(16)20-25-17-10-14(5-7-18(17)27-20)24-19(26)11-2-1-3-12(22)8-11/h1-10H,(H,24,26) |
InChI Key |
IVBSIOFUIOQJMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Cl |
Origin of Product |
United States |
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